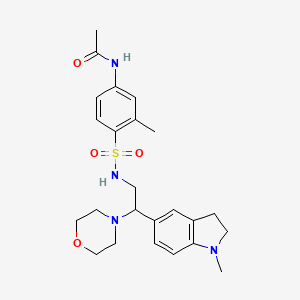
N-(3-methyl-4-(N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-4-(N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methyl-4-(N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃S |
| Molecular Weight | 365.46 g/mol |
| CAS Number | 922033-95-2 |
The structure features an indoline moiety, a morpholinoethyl side chain, and a sulfamoyl group, which contribute to its biological interactions.
Preliminary studies indicate that the compound may interact with various biological targets, including:
- Voltage-sensitive sodium channels : Similar compounds have shown binding affinity to these channels, potentially influencing neuronal excitability and anticonvulsant activity .
- Enzymatic inhibition : The sulfamoyl group may enhance interactions with specific enzymes involved in metabolic pathways, suggesting a role in modulating physiological responses.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. In studies involving maximal electroshock (MES) and pentylenetetrazole (PTZ) models, certain analogs demonstrated effective seizure protection at varying doses (100 mg/kg and 300 mg/kg), particularly at time intervals of 0.5 and 4 hours post-administration .
Antibacterial Activity
The compound's structural analogs have been evaluated for antibacterial properties against various pathogens. For example, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide exhibited an EC₅₀ value of 156.7 µM against Xanthomonas oryzae, indicating promising antibacterial efficacy . The mechanism appears to involve disruption of bacterial cell membranes, as evidenced by scanning electron microscopy studies showing cell membrane rupture upon treatment .
Case Studies and Research Findings
- Anticonvulsant Screening : In a study assessing various phenylacetamide derivatives, the compound displayed notable activity in the MES model, suggesting its potential as an antiepileptic agent. The structure-activity relationship (SAR) indicated that modifications to the morpholino group could enhance efficacy .
- Antimicrobial Evaluation : Another study highlighted the effectiveness of similar compounds against plant pathogens, demonstrating their utility in agricultural applications. The findings suggested that the presence of specific functional groups significantly impacted antibacterial activity .
- Toxicological Assessment : Acute toxicity studies using the rotarod test revealed that certain derivatives had minimal neurological toxicity at effective doses, supporting their safety profile for further development .
属性
IUPAC Name |
N-[3-methyl-4-[[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-17-14-21(26-18(2)29)5-7-24(17)33(30,31)25-16-23(28-10-12-32-13-11-28)19-4-6-22-20(15-19)8-9-27(22)3/h4-7,14-15,23,25H,8-13,16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFLCXTBIENCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













